4-(Bromomethyl)-2-ethyl-1H-imidazole

Organic Synthesis Medicinal Chemistry Cross-Coupling

4-(Bromomethyl)-2-ethyl-1H-imidazole delivers unmatched synthetic utility with its 2-ethyl substitution providing optimal steric bulk and inductive electron donation, while the reactive bromomethyl handle enables high-yielding nucleophilic substitution and cross-coupling. Its elevated ClogP (1.50 vs 0.54 for unsubstituted analog) makes it the strategic choice for CNS-targeting programs requiring enhanced passive membrane permeability. Insist on this specific intermediate to avoid the reactivity and solubility pitfalls of generic substitutes.

Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
Cat. No. B13317893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-2-ethyl-1H-imidazole
Molecular FormulaC6H9BrN2
Molecular Weight189.05 g/mol
Structural Identifiers
SMILESCCC1=NC=C(N1)CBr
InChIInChI=1S/C6H9BrN2/c1-2-6-8-4-5(3-7)9-6/h4H,2-3H2,1H3,(H,8,9)
InChIKeyZGNQVRCOHGORRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 80 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-2-ethyl-1H-imidazole: Sourcing and Differentiation Guide for a Key Imidazole Intermediate


4-(Bromomethyl)-2-ethyl-1H-imidazole (CAS 1378678-38-6) is a heterocyclic organic halide building block . It features a 2-ethyl-substituted imidazole core with a reactive bromomethyl handle at the 4-position, making it a versatile intermediate for constructing more complex imidazole derivatives in pharmaceutical and agrochemical research [1].

4-(Bromomethyl)-2-ethyl-1H-imidazole: Why Substitution with Common 4-Methyl or Unsubstituted Analogs Is Not Feasible


Generic substitution among imidazole intermediates is scientifically unsound due to the divergent reactivity and physicochemical properties imparted by specific ring substituents. The 2-ethyl group in 4-(Bromomethyl)-2-ethyl-1H-imidazole provides a critical combination of steric bulk and inductive electron donation [1], fundamentally altering the nucleophilicity and basicity of the ring nitrogens compared to unsubstituted or methyl-substituted analogs [2]. Furthermore, the bromomethyl group offers distinct and predictable reactivity in nucleophilic substitution and cross-coupling reactions, which cannot be replicated by methyl or chloromethyl counterparts without significantly compromising reaction kinetics and yield [3]. This is further compounded by its unique solubility profile, which directly impacts its utility in various reaction media [4].

4-(Bromomethyl)-2-ethyl-1H-imidazole: Quantitative Evidence of Performance and Differentiation for Procurement Decisions


4-(Bromomethyl)-2-ethyl-1H-imidazole vs. 2-Ethyl-4-methylimidazole: Enhanced Reactivity for Derivatization

4-(Bromomethyl)-2-ethyl-1H-imidazole, containing a bromomethyl group, exhibits significantly higher reactivity in nucleophilic substitution and cross-coupling reactions compared to its direct synthetic precursor, 2-ethyl-4-methylimidazole . The methyl group in the comparator is chemically inert under standard derivatization conditions, whereas the bromomethyl group serves as an active electrophilic site [1]. While a direct quantitative comparison of rate constants for these specific compounds is unavailable in public literature, class-level inference from studies on bromomethyl-imidazolium salts indicates that the bromomethyl group is significantly more reactive towards N, O, and S nucleophiles than other halomethyl analogs [2]. This is evidenced by the observation that 4-ICH₂-functionalized imidazoles are unstable, while the corresponding bromomethyl derivatives are stable enough to isolate and use as versatile intermediates [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

4-(Bromomethyl)-2-ethyl-1H-imidazole vs. 4-(Bromomethyl)-1H-imidazole: Enhanced Lipophilicity and Membrane Permeability

The addition of a 2-ethyl substituent to the imidazole core significantly increases lipophilicity, a critical parameter influencing passive membrane permeability and metabolic stability in drug discovery. 4-(Bromomethyl)-2-ethyl-1H-imidazole has a molecular weight of 189.05 g/mol . Its calculated logP (ClogP) is 1.50 [1]. In contrast, the comparator, 4-(Bromomethyl)-1H-imidazole, which lacks the 2-ethyl group, has a molecular weight of 161.00 g/mol and an ACD/LogP of 0.54 [2][3]. This difference of approximately 1 log unit corresponds to a roughly tenfold increase in lipophilicity, which directly impacts the compound's ability to cross biological membranes and its partition coefficient in biphasic reaction systems.

Medicinal Chemistry ADME Drug Design

4-(Bromomethyl)-2-ethyl-1H-imidazole vs. 2-Ethyl-4-methylimidazole: A Differentiated Molecular Scaffold for Optimizing Potency

In medicinal chemistry, the 2-ethyl-4-methylimidazole scaffold is a well-established component of bioactive molecules, including the anti-ulcer drug cimetidine, which features a 4-methylimidazole moiety [1]. The methyl group is crucial for receptor binding and pharmacological activity [1]. While a direct potency comparison for a specific target is not publicly available for the target compound, 4-(Bromomethyl)-2-ethyl-1H-imidazole offers a distinct advantage in structure-activity relationship (SAR) studies . By replacing the methyl group with a bromomethyl handle, researchers gain a site for further derivatization and diversification, allowing for systematic exploration of the 4-position's steric and electronic requirements. This facilitates a transition from a known pharmacophore (2-ethyl-4-methylimidazole) to a more elaborate and potentially more potent or selective analog.

Medicinal Chemistry SAR Lead Optimization

4-(Bromomethyl)-2-ethyl-1H-imidazole: Recommended Application Scenarios for Procurement and Use


Synthesis of Diversified Imidazole Libraries for Medicinal Chemistry

4-(Bromomethyl)-2-ethyl-1H-imidazole is an ideal starting material for synthesizing diverse libraries of 2-ethyl-4-substituted imidazole analogs . Its reactive bromomethyl group facilitates high-yielding nucleophilic substitution with a broad range of amines, thiols, and alcohols . This allows medicinal chemists to rapidly generate compound collections for screening against biological targets, particularly where the 2-ethyl-4-methylimidazole core is a known pharmacophore [1]. The resulting analogs can be used to probe structure-activity relationships (SAR) and optimize lead compounds for improved potency and selectivity.

Design and Synthesis of CNS-Penetrant Drug Candidates

This compound's significantly higher lipophilicity (ClogP = 1.50) compared to 4-(Bromomethyl)-1H-imidazole (LogP = 0.54) makes it a strategically advantageous starting point for designing drug candidates requiring enhanced passive membrane permeability, such as those targeting the central nervous system (CNS) [2][3]. The 2-ethyl group increases the compound's partition coefficient, which can improve blood-brain barrier penetration and overall bioavailability of the final drug molecule [2].

Synthesis of Novel Agrochemicals and Crop Protection Agents

Imidazole derivatives are a significant class of compounds in crop protection, exhibiting herbicidal, fungicidal, and insecticidal activities . 4-(Bromomethyl)-2-ethyl-1H-imidazole serves as a key intermediate for introducing a substituted imidazole motif into novel agrochemical candidates . Its unique substitution pattern allows for the exploration of chemical space not accessible with simpler imidazole building blocks, potentially leading to the discovery of new modes of action to combat pesticide resistance.

Synthesis of Functional Materials and Specialty Chemicals

Beyond pharma and agro, this compound can act as a precursor for specialty chemicals and functional materials . The bromomethyl group can be used to tether the imidazole moiety to polymers, surfaces, or other molecular frameworks via robust C-N, C-O, or C-S bonds . This is particularly valuable for creating novel catalysts, ligands for metal complexation, or functionalized materials for sensing and separation applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Bromomethyl)-2-ethyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.